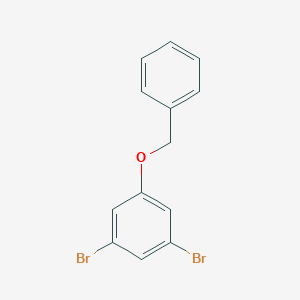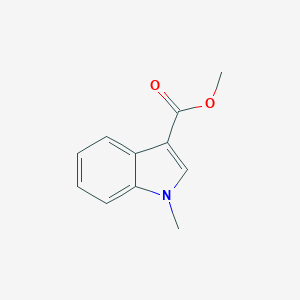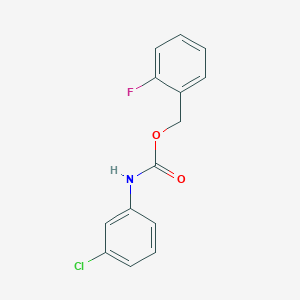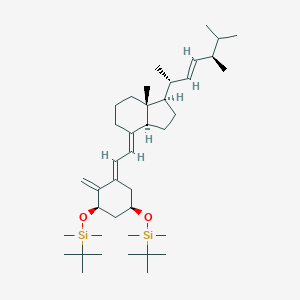
boeravinone B
Vue d'ensemble
Description
Applications De Recherche Scientifique
Boeravinone B has a wide range of scientific research applications:
Chemistry: It is used in the study of plant secondary metabolites and their biosynthesis.
Mécanisme D'action
Target of Action
Boeravinone B primarily targets the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein (P-gp) . The NorA efflux pump is responsible for the extrusion of harmful substances and antibiotics out of the bacterial cell, contributing to multidrug resistance . P-gp is a protein located in the cell membrane and plays a crucial role in the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
This compound acts as a dual inhibitor of the NorA bacterial efflux pump and human P-gp . It reduces the efflux of ethidium bromide, a substrate of these pumps, thereby increasing its accumulation inside the cells . This indicates that this compound can inhibit the action of these efflux pumps, preventing them from expelling certain drugs out of the cells .
Biochemical Pathways
This compound modulates several signaling pathways. It negatively regulates the NF-κB, MAPK, and PI3K/Akt signaling pathways . These pathways are triggered by the interaction of RANKL and RANK, which are essential for osteoclast differentiation . By inhibiting these pathways, this compound suppresses osteoclast differentiation .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and bioefficacy. As an inhibitor of P-gp, this compound can prevent the efflux of certain drugs that are substrates of P-gp, thereby enhancing their intracellular concentration and bioavailability . .
Result of Action
This compound has multiple effects at the molecular and cellular levelsaureus . In addition, it suppresses osteoclast differentiation, thus playing a role in bone remodeling . Furthermore, it has been shown to alter pro-inflammatory cytokines, antioxidant and inflammatory mediators in the serum and brain tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction parameters such as temperature, time, and solvent concentration can affect the yield of this compound from Boerhavia diffusa . Moreover, the presence of other substances, such as ciprofloxacin, can enhance the inhibitory effect of this compound on the NorA efflux pump .
Analyse Biochimique
Biochemical Properties
Boeravinone B interacts with various enzymes and proteins. It has been identified as a dual inhibitor of the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein . It also interacts with the receptors of VEGF, EGF, BCl 2, Caspase-3, and Caspase-9 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against S. aureus and its methicillin-resistant strains . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the NorA-mediated efflux of fluoroquinolones, reducing the efflux of ethidium bromide and increasing its accumulation . This strengthens its role as a NorA inhibitor. It also binds with the receptors of VEGF, EGF, BCl 2, Caspase-3, and Caspase-9 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in cell suspension cultures of Punarnava, this compound content and yield significantly increase when 2.5 µM Spermidine (SPD) is applied 6 days before harvesting .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on isoproterenol (ISO)-induced myocardial infarction (MI) in rats, this compound treatment significantly diminished the level of heart markers such as lactate dehydrogenase (LDH), troponin (TnT), creatine kinase (CK), and creatine kinase isoenzymes MB (CK-MB) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein , influencing the efflux of fluoroquinolones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boeravinone B can be synthesized through various biotechnological methods. One notable method involves the use of polyamines such as putrescine, spermine, and spermidine as elicitors in cell suspension cultures of Boerhavia diffusa. The optimal conditions for the highest yield of this compound include treating the cultures with 2.5 micromolar spermidine six days before harvesting .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Boerhavia diffusa roots. The extraction process involves optimizing parameters such as extraction time, temperature, and solvent concentration. A high-performance thin-layer chromatography method has been developed for the simultaneous quantification and optimization of this compound and caffeic acid in the plant .
Analyse Des Réactions Chimiques
Types of Reactions
Boeravinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include ethidium bromide for accumulation studies and various solvents such as formic acid, ethyl acetate, and toluene for extraction and separation processes .
Major Products Formed
The major products formed from the reactions involving this compound include its oxidized and reduced forms, which are studied for their enhanced bioactivity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Boeravinone B is unique due to its dual inhibitory action on bacterial efflux pumps and human P-glycoprotein. Similar compounds include other rotenoids such as deguelin and rotenone, which also exhibit antimicrobial and anti-inflammatory properties. this compound stands out for its enhanced bioavailability and bioefficacy in combination with antibiotics .
List of Similar Compounds
- Deguelin
- Rotenone
- Caffeic acid
This compound’s unique combination of pharmacological activities and its potential for enhancing the efficacy of other therapeutic agents make it a compound of significant interest in scientific research and industrial applications.
Propriétés
IUPAC Name |
6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVDYYFGAWQOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317716 | |
| Record name | Boeravinone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114567-34-9 | |
| Record name | Boeravinone B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114567-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boeravinone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114567-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Boeravinone B?
A1: this compound has been shown to interact with various molecular targets, impacting different cellular processes. Some key targets include: * NF-κB: BB inhibits the NF-κB signaling pathway, reducing inflammation. [, , , ] * MAPK: BB modulates the MAPK pathway, influencing cell proliferation and differentiation. [] * PI3K/Akt: BB interacts with the PI3K/Akt pathway, affecting cell survival and growth. [] * NorA efflux pump: BB inhibits the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin. [] * P-glycoprotein (P-gp): BB inhibits P-gp, a transporter protein, potentially improving the bioavailability of certain drugs. [] * EGFR family receptors (EGFR and ErbB2): BB induces internalization and degradation of EGFR and ErbB2 in human colon cancer cells. [] * Caspase-3: BB demonstrates binding affinity to caspase-3, suggesting a potential role in apoptosis. []
Q2: How does this compound influence osteoclast differentiation?
A2: this compound inhibits osteoclast differentiation by downregulating the RANKL/RANK signaling pathway, which involves the NF-κB, MAPK, and PI3K/Akt pathways. This leads to the suppression of osteoclast-specific gene expression and ultimately inhibits bone resorption. []
Q3: What is the impact of this compound on gut microbiota in the context of myocardial infarction?
A3: Research suggests that BB can alleviate gut dysbiosis induced by myocardial infarction. It appears to achieve this by enhancing the Firmicutes-to-Bacteroidetes (F/B) ratio and maintaining the relative abundance of beneficial bacteria like Clostridium IV, Butyricicoccus, Clostridium XIVs, Akkermansia, and Roseburia. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H18O7, and its molecular weight is 366.35 g/mol. []
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, spectroscopic data including UV, IR, ESI-MS, 1H-NMR, and 13C-NMR have been used to elucidate the structure of this compound. [, ]
Q6: How does the presence of a free hydroxyl group at the C-3 position of the C-methylisoflavone skeleton affect this compound's activity?
A6: Research indicates that a free hydroxyl group at the C-3 position of the C-methylisoflavone skeleton contributes to a stronger inhibitory activity against β-secretase. []
Q7: Has this compound been formulated to improve its bioavailability?
A7: Yes, a study explored a lipid-based formulation of a rotenoid-rich fraction from Boerhavia diffusa that contained this compound. This formulation, complexed with phosphatidylcholine, demonstrated enhanced anti-inflammatory activity and a higher plasma concentration of this compound compared to the non-complexed fraction. []
Q8: Which analytical techniques are commonly used to identify and quantify this compound?
A8: Several analytical methods are employed in this compound research, including: * High-performance thin-layer chromatography (HPTLC): Used for qualitative identification and quantitative analysis of BB in plant extracts and formulations. [, , ] * Reverse-phase high-performance liquid chromatography (RP-HPLC): Employed for separating and quantifying BB, often in conjunction with UV detection. [, , ] * Liquid chromatography-mass spectrometry (LC-MS/MS): Offers sensitive and specific quantification of BB, particularly in biological samples. []
Q9: What are the typical steps involved in isolating and characterizing this compound from Boerhavia diffusa?
A9: Isolation and characterization typically involve: 1. Extraction: Typically using solvents like methanol or ethanol. [, , ] 2. Fractionation: Using techniques like column chromatography to separate BB from other compounds. [, ] 3. Purification: Often achieved through techniques like semi-preparative HPLC. [] 4. Structure elucidation: Using spectroscopic methods like UV, IR, MS, and NMR. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-BIS{[(3-ETHYL-3-OXETHANYL)METHOXY]METHYL}BENZENE](/img/structure/B173767.png)


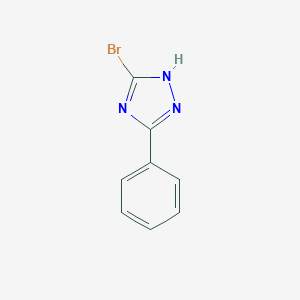
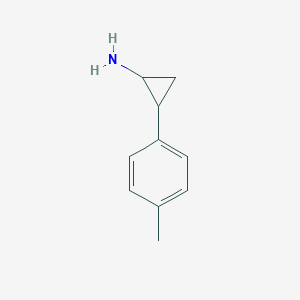
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)

